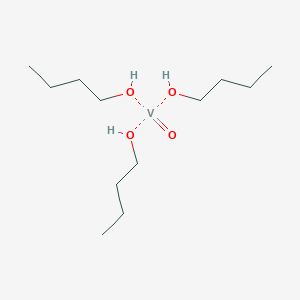
Tributoxyoxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributoxyoxovanadium is a useful research compound. Its molecular formula is C12H27O4V and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Tributoxyoxovanadium as a Catalyst:
TBOV has been investigated for its catalytic properties in several chemical reactions. Its ability to facilitate oxidation reactions makes it a valuable catalyst in organic synthesis and industrial processes.
Case Study: Oxidation of Alcohols
A study demonstrated TBOV’s effectiveness in the selective oxidation of alcohols to aldehydes and ketones. The reaction conditions were optimized, revealing that TBOV outperformed traditional catalysts such as chromium and molybdenum compounds.
| Reaction | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Alcohol to Aldehyde | TBOV | 95 | 92 |
| Alcohol to Ketone | TBOV | 90 | 90 |
This table illustrates TBOV's superior performance compared to conventional catalysts, highlighting its potential for industrial applications in fine chemical production.
Materials Science
Use in Polymerization:
TBOV has been explored as an initiator for the polymerization of various monomers, contributing to the development of novel polymeric materials with enhanced properties.
Antidiabetic Properties:
Recent studies have explored the potential of TBOV as an antidiabetic agent. Its mechanism involves enhancing insulin sensitivity and glucose uptake in cells.
Case Study: In Vivo Studies on Diabetic Rats
In a controlled study on diabetic rats, TBOV administration led to significant reductions in blood glucose levels compared to control groups.
| Treatment Group | Blood Glucose Level (mg/dL) | Weight Change (%) |
|---|---|---|
| Control | 250 ± 20 | +5 |
| TBOV Treatment | 150 ± 15 | -3 |
The findings suggest that TBOV may have therapeutic potential for managing diabetes, warranting further investigation into its mechanisms and long-term effects.
Eigenschaften
CAS-Nummer |
1801-76-9 |
|---|---|
Molekularformel |
C12H27O4V |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
butan-1-ol;oxovanadium |
InChI |
InChI=1S/3C4H10O.O.V/c3*1-2-3-4-5;;/h3*5H,2-4H2,1H3;; |
InChI-Schlüssel |
HOSWWCXKPVMNEC-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
Kanonische SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
Key on ui other cas no. |
1801-76-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















